N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine
Overview
Description
The compound “N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine” contains an imidazole ring, a benzothiazole ring, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzothiazole is a heterocyclic compound; it is notable for its aromaticity and the presence of sulfur and nitrogen atoms in the ring. The amine group (-NH2) is a basic functional group that contains a nitrogen atom with a lone pair of electrons.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole and benzothiazole rings in separate steps, followed by their connection via the propyl linker. The amine group could be introduced in the final step or earlier in the synthesis, depending on the specific synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and benzothiazole rings, connected by a three-carbon (propyl) linker. The nitrogen atom of the amine group would be expected to form a bond with one of the carbon atoms in the propyl linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and benzothiazole rings, as well as the amine group. The nitrogen atoms in the imidazole ring and the amine group could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and benzothiazole rings, as well as the amine group. For example, the compound is likely to be polar due to the presence of nitrogen and sulfur atoms, and it may have the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Antibacterial Properties : The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine and similar compounds involves reactions of substituted 2-aminobenzothiazoles. These compounds exhibit potent antibacterial and entomological activities, including antifeedant, acaricidal, and toxicity properties (Chaudhary et al., 2011).
Crystal Structure Analysis
- Structural Determination : The crystal structure of related benzothiazol and imidazol compounds has been investigated. These studies provide insights into the molecular geometry and bonding characteristics, which are crucial for understanding their biological interactions and synthesis pathways (Yıldırım et al., 2006).
Antimicrobial Activity
- Antimicrobial Efficacy : Similar compounds to this compound have been synthesized and tested for their antimicrobial activities. Compounds with the 1,3-benzothiazol ring, in particular, demonstrated weak activity against specific microorganisms like Candida globrata (Servi et al., 2005).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Advanced synthesis methods for producing functionalized benzimidazoimidazoles, which may share structural similarities with the compound of interest, have been developed. These methods involve oxidative aminocarbonylation and heterocyclization, highlighting the versatility and potential applications of these compounds in various fields (Veltri et al., 2018).
Anticancer Activity
- Potential in Anticancer Research : Some derivatives of benzothiazol, structurally related to this compound, have shown promising in-vitro anticancer activity against various cancer cell lines. This suggests potential applications in developing new anticancer agents (Waghmare et al., 2013).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Applications : Benzothiazole derivatives have been synthesized and tested for their antimicrobial and antioxidant properties. These studies contribute to understanding the broader applications of such compounds in pharmaceutical and biochemical research (Ahmad et al., 2010).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a broad range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. For example, some imidazole derivatives have been found to have potential uses in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4,6-dimethyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-8-12(2)14-13(9-11)20-15(18-14)17-4-3-6-19-7-5-16-10-19/h5,7-10H,3-4,6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHQDWZHZBBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCCN3C=CN=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174050 | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-87-9 | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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